physicochemical properties of (2-Ethoxynaphthalen-1-yl)methanamine
physicochemical properties of (2-Ethoxynaphthalen-1-yl)methanamine
An In-Depth Technical Guide to the Physicochemical Properties of (2-Ethoxynaphthalen-1-yl)methanamine
Introduction
(2-Ethoxynaphthalen-1-yl)methanamine is a synthetic organic compound featuring a naphthalene core, a versatile scaffold in medicinal chemistry known for its presence in numerous FDA-approved drugs.[1] The molecule is further functionalized with an ethoxy group and a methanamine substituent, which introduce specific electronic and steric properties, making it a compound of interest for drug discovery and materials science. The primary amine offers a reactive handle for further chemical modification and a basic center that significantly influences its physicochemical properties. This guide provides a comprehensive analysis of the core , offering both theoretical insights and practical, field-proven experimental protocols for its characterization. Due to the limited publicly available experimental data for this specific molecule, this guide will also draw upon data from the closely related and well-characterized analogue, 2-ethoxynaphthalene, to provide a robust predictive profile.
Chemical and Physical Identity
The foundational step in any chemical analysis is the unambiguous identification of the molecule. The structural and basic chemical properties of (2-Ethoxynaphthalen-1-yl)methanamine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2-ethoxynaphthalen-1-yl)methanamine | [2] |
| Molecular Formula | C₁₃H₁₅NO | [2] |
| Molecular Weight | 201.26 g/mol | [2] |
| CAS Number | 376594-96-6 | [2] |
| Canonical SMILES | CCOC1=C(C2=CC=CC=C2C=C1)CN | [2] |
Core Physicochemical Properties: A Predictive and Experimental Overview
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from reaction kinetics to pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[3]
Melting and Boiling Points
| Compound | Melting Point (°C) | Boiling Point (°C) | Source(s) |
| (2-Ethoxynaphthalen-1-yl)methanamine | Data not available | Data not available | |
| 2-Ethoxynaphthalene (Analogue) | 35 - 37 | 281 - 282 | [4][5] |
The addition of the aminomethyl group introduces a site for hydrogen bonding, which would be expected to increase the melting and boiling points of (2-Ethoxynaphthalen-1-yl)methanamine relative to 2-ethoxynaphthalene.
Experimental Protocol: Melting Point Determination (Capillary Method)
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Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range typically indicates high purity.
Solubility
Solubility, particularly aqueous solubility, is a critical parameter in drug development, affecting absorption and bioavailability. The structure of (2-Ethoxynaphthalen-1-yl)methanamine, with its large, hydrophobic naphthalene core and polar ethoxy and amine groups, suggests a complex solubility profile.
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Aqueous Solubility: Expected to be low in neutral water due to the dominant hydrophobic naphthalene system. However, the basic amine group (pKa discussed below) will become protonated at acidic pH, forming a cationic species (an ammonium salt) with significantly enhanced aqueous solubility.
-
Organic Solubility: The compound is expected to be soluble in a range of organic solvents, such as ethanol, methanol, and dichloromethane, similar to its analogue 2-ethoxynaphthalene.[5][6][7]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a given solvent.
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Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity (LogP/LogD)
Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability and metabolic fate.[8]
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LogP (Partition Coefficient): Refers to the partitioning of the neutral species. The computed XLogP3 for (2-Ethoxynaphthalen-1-yl)methanamine is 2.4, suggesting moderate lipophilicity.[2]
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LogD (Distribution Coefficient): For an ionizable compound like this one, LogD is more physiologically relevant as it accounts for both the neutral and ionized forms at a given pH. Since the amine group will be protonated at physiological pH (7.4), the LogD will be lower than the LogP.
Experimental Protocol: HPLC Method for LogD Determination
This is a rapid and widely used method that correlates a compound's retention time on a reverse-phase HPLC column with its LogD value.
-
Standard Selection: A set of well-characterized compounds with known LogD values at the target pH are selected as standards.
-
Chromatography: The test compound and standards are injected onto a C18 reverse-phase column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile.[9]
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standards against their known LogD values.
-
LogD Calculation: The retention time of the test compound is measured, its k' is calculated, and its LogD value is interpolated from the calibration curve.
Acidity/Basicity (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is crucial for understanding a compound's solubility, receptor binding, and ADME properties.
The primary aliphatic amine in (2-Ethoxynaphthalen-1-yl)methanamine is a basic functional group. The pKa of similar primary amines is typically in the range of 9-10.[10] This means that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form.
Experimental Protocol: Potentiometric Titration for pKa Determination
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Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.
Analytical Characterization and Spectroscopic Profile
The structural confirmation and purity assessment of (2-Ethoxynaphthalen-1-yl)methanamine rely on a combination of spectroscopic and chromatographic techniques.[11]
Caption: A typical workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Would provide key structural information. Expected signals include:
-
A triplet and a quartet for the ethoxy group protons.
-
A singlet for the two protons of the aminomethyl (-CH₂NH₂) group.
-
A broad singlet for the two amine (-NH₂) protons, which is exchangeable with D₂O.
-
A complex multiplet pattern in the aromatic region for the six naphthalene protons.
-
-
¹³C NMR: Would confirm the carbon skeleton. Expected signals include:
-
Resonances for the two carbons of the ethoxy group.
-
A signal for the aminomethyl carbon.
-
Ten distinct signals for the carbons of the naphthalene ring.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For (2-Ethoxynaphthalen-1-yl)methanamine (MW = 201.26), a high-resolution mass spectrum would show a molecular ion peak [M+H]⁺ at approximately m/z 202.128. Techniques like GC-MS or LC-MS are ideal for analyzing the purity and identifying metabolites of such compounds.[12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for (2-Ethoxynaphthalen-1-yl)methanamine include:
-
N-H stretching: A medium to weak doublet around 3300-3400 cm⁻¹ characteristic of a primary amine.
-
C-H stretching (aliphatic): Just below 3000 cm⁻¹.
-
C-H stretching (aromatic): Just above 3000 cm⁻¹.
-
C=C stretching (aromatic): Bands in the 1500-1600 cm⁻¹ region.
-
C-O-C stretching (ether): A strong band around 1250 cm⁻¹.
Conclusion
While comprehensive experimental data for (2-Ethoxynaphthalen-1-yl)methanamine remains to be fully published, a robust physicochemical profile can be predicted based on its chemical structure and by drawing comparisons with its well-studied analogue, 2-ethoxynaphthalene. The presence of a basic primary amine is the most significant feature distinguishing it from its analogue, imparting pH-dependent solubility and a higher potential for intermolecular hydrogen bonding. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers, scientists, and drug development professionals to undertake the empirical characterization of this promising compound. The outlined protocols represent self-validating systems that are standard across the chemical and pharmaceutical industries, ensuring the generation of reliable and reproducible data.
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